molecular formula C18H26O2 B15287534 rac Galaxolidone Lactol

rac Galaxolidone Lactol

Cat. No.: B15287534
M. Wt: 274.4 g/mol
InChI Key: QAPQORLXRUPNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : rac Galaxolidone Lactol can be synthesized through the reaction of appropriate starting materials with specific catalysts. The synthesis involves the use of different chemical reagents and conditions, depending on the desired purity and final product requirements . One common method involves the oxidative lactonization of diols using alcohol dehydrogenases .

Industrial Production Methods: : In industrial settings, this compound is produced by reacting starting materials with catalysts under controlled conditions. The process may involve multiple steps, including purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions: : rac Galaxolidone Lactol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ω-hydroxy acids .

Mechanism of Action

The mechanism of action of rac Galaxolidone Lactol involves its interaction with specific molecular targets and pathways. For example, in the oxidative lactonization process, alcohol dehydrogenases catalyze the conversion of diols to lactols, which are then further oxidized to form lactones . This process involves the transfer of electrons and the formation of intermediate compounds.

Comparison with Similar Compounds

rac Galaxolidone Lactol can be compared with other similar compounds, such as:

This compound is unique due to its specific chemical structure and the types of reactions it undergoes, making it valuable in both scientific research and industrial applications.

Properties

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromen-1-ol

InChI

InChI=1S/C18H26O2/c1-10-9-20-16(19)13-8-15-14(7-12(10)13)17(3,4)11(2)18(15,5)6/h7-8,10-11,16,19H,9H2,1-6H3

InChI Key

QAPQORLXRUPNGA-UHFFFAOYSA-N

Canonical SMILES

CC1COC(C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C)O

Origin of Product

United States

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